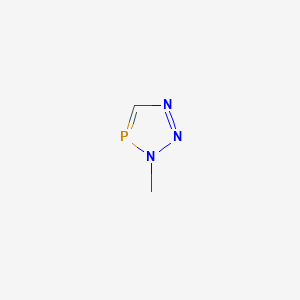
3-Methyl-3H-1,2,3,4-triazaphosphole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-3H-1,2,3,4-triazaphosphole is a heterocyclic compound containing phosphorus and nitrogen atoms in its ring structure. It is a derivative of triazaphosphole, characterized by its unique aromaticity and conjugated system.
Métodos De Preparación
3-Methyl-3H-1,2,3,4-triazaphosphole can be synthesized through a [3+2] cycloaddition reaction between a phosphaalkyne and an azide . The reaction typically involves the following steps:
Synthesis of Phosphaalkyne: This involves the preparation of diphosphaalkyne by varying several phosphaalkynes.
Cycloaddition Reaction: The phosphaalkyne reacts with an azide (e.g., diazide) to form the triazaphosphole ring.
Purification: The resulting product is purified and characterized using techniques such as NMR spectroscopy and X-ray crystallography.
Análisis De Reacciones Químicas
3-Methyl-3H-1,2,3,4-triazaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the methyl group or other substituents on the ring are replaced by different functional groups.
Coordination Reactions: The compound acts as a ligand, coordinating with transition metals such as copper, silver, and rhodium.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and metal salts for coordination reactions. Major products formed from these reactions include phosphine oxides and metal complexes .
Aplicaciones Científicas De Investigación
3-Methyl-3H-1,2,3,4-triazaphosphole has several scientific research applications:
Coordination Chemistry: It serves as a bidentate ligand, forming complexes with transition metals.
Material Science: The compound’s unique electronic properties make it suitable for use in the development of new materials with specific electronic and optical characteristics.
Biological Applications:
Mecanismo De Acción
The mechanism of action of 3-Methyl-3H-1,2,3,4-triazaphosphole involves its ability to coordinate with metal centers through its phosphorus and nitrogen atoms. This coordination can influence the electronic properties of the metal center, making it useful in catalytic processes. The compound’s conjugated system also allows for electron delocalization, contributing to its stability and reactivity .
Comparación Con Compuestos Similares
3-Methyl-3H-1,2,3,4-triazaphosphole is similar to other phosphorus-containing heterocycles such as:
Propiedades
Número CAS |
118806-66-9 |
|---|---|
Fórmula molecular |
C2H4N3P |
Peso molecular |
101.05 g/mol |
Nombre IUPAC |
3-methyltriazaphosphole |
InChI |
InChI=1S/C2H4N3P/c1-5-4-3-2-6-5/h2H,1H3 |
Clave InChI |
YGMSAQLUNYQQQT-UHFFFAOYSA-N |
SMILES canónico |
CN1N=NC=P1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


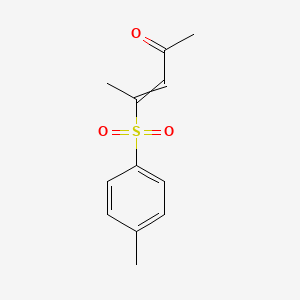

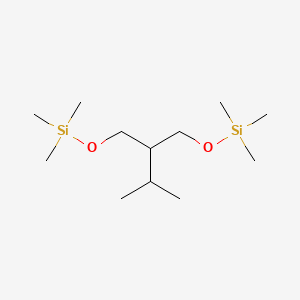
![2-(2-Chloroprop-2-en-1-yl)bicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B14307737.png)
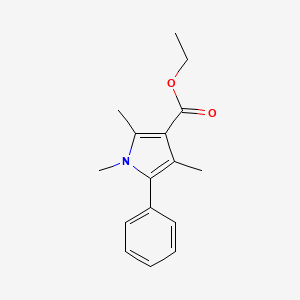

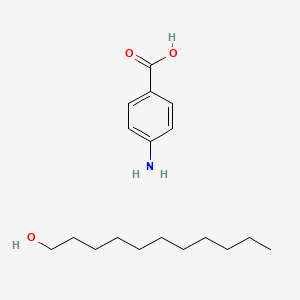



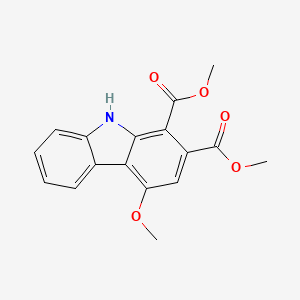


![1-Propanone, 1-[2-[2-(diethylamino)ethoxy]phenyl]-3-(4-methylphenyl)-](/img/structure/B14307794.png)
